Enhanced Hydrogen Bond Donor Capacity Due to Salt Formation vs. Free Base
The dihydrochloride salt form of 3,5-dimethyl-1H-pyrazol-4-amine exhibits a substantially higher hydrogen bond donor count compared to its neutral free base form [1]. This difference stems directly from the two additional protonated nitrogen atoms present in the hydrochloride salt, which significantly increases the molecule's capacity for intermolecular hydrogen bonding [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 2 (Free Base, CAS: 5272-86-6) |
| Quantified Difference | A 100% increase in available H-bond donors |
| Conditions | Computed property based on molecular structure (PubChem data) |
Why This Matters
This directly impacts solubility in polar protic solvents, crystal packing, and the compound's ability to participate in hydrogen-bonded supramolecular assemblies, making it distinct from the free base.
- [1] PubChem. (2025). Compound Summary for CID 44784478, 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 78931, 3,5-Dimethyl-1H-pyrazol-4-amine. National Library of Medicine. View Source
